molecular formula C23H20N4O6 B1236347 (Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Número de catálogo B1236347
Peso molecular: 448.4 g/mol
Clave InChI: ZHOKHSGWBNPFQU-VAQFQWRASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyano-N-[3-[[2-cyano-3-(3,4-dihydroxyphenyl)-1-oxoprop-2-enyl]amino]propyl]-3-(3,4-dihydroxyphenyl)-2-propenamide is a hydroxycinnamic acid.

Aplicaciones Científicas De Investigación

Metabolism and Biological Fate

  • The compound, recognized as a catechol-O-methyltransferase inhibitor, undergoes extensive metabolism and is excreted in urine primarily as glucuronides and sulfates. This was deduced from a study where metabolites were isolated from human and rat urine, identified using various spectroscopic techniques, and quantified. Notably, the formation of the (Z)-isomer and other metabolites were observed through erythrocyte incubation, pointing to complex metabolic pathways (Wikberg et al., 1993).

  • Human metabolism of related compounds like acrylamide has been observed, with a significant portion of urinary metabolites derived from glutathione conjugation. This study's insights into metabolic pathways and hemoglobin adduct formation provide a foundation for understanding the metabolic fate of similar complex compounds in the human body (Fennell et al., 2005).

  • The kinetics of metabolite elimination in humans, particularly for compounds like acrylamide, have been delineated, revealing that oral administration leads to rapid absorption and elimination, with skin acting as a barrier that slows absorption during dermal exposure. Such findings can be crucial for understanding the bioavailability and toxicity profiles of complex compounds including the one in focus (Fennell et al., 2006).

Clinical Implications and Safety Evaluation

  • The potential for glial cell toxicity was evaluated through monitoring S-100B serum levels in patients treated with a related compound, an AMPA antagonist, in acute ischemic stroke. This study underscores the importance of monitoring serum markers of brain damage in clinical trials, which can be insightful for evaluating the safety profile of new compounds (Elting et al., 2002).

Exposure and Biomonitoring

  • The presence of specific metabolites in human urine has been analyzed to assess exposure to compounds like acrylamide. Understanding the biomonitoring of such compounds provides a foundation for evaluating human exposure to similar complex compounds (Schwedler et al., 2020).

Propiedades

Fórmula molecular

C23H20N4O6

Peso molecular

448.4 g/mol

Nombre IUPAC

(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8-,17-9+

Clave InChI

ZHOKHSGWBNPFQU-VAQFQWRASA-N

SMILES isomérico

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N)O)O

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O

SMILES canónico

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 2
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 5
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 6
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.